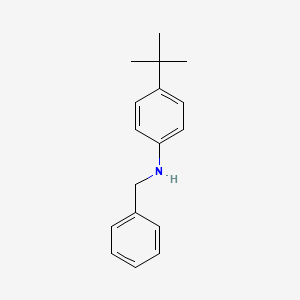

N-Benzyl-4-(tert-butyl)aniline

説明

N-Benzyl-4-(tert-butyl)aniline is a type of protected amine used in various chemical reactions . It aids in the oxidation to the corresponding hydroxylamine and nitrone .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the transesterification of β-keto esters, a useful transformation in organic synthesis . Another method involves the reaction of 4-tert-butylaniline with formic acid to produce formic acid- (4-tert-butyl-anilide) .Molecular Structure Analysis

The molecular formula of this compound is C17H21N . It has a molecular weight of 239.36 . The structure can be viewed using various molecular visualization tools .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, 4-tert-butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . It is also used in the synthesis of 4-tert-butyl-4′,4″-dinitrotriphenylamine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.2328 . It is a clear orange-red to brownish liquid . It is insoluble in water .科学的研究の応用

Synthesis of Benzylated Indolines

Huang et al. (2019) explored the benzylic C-H functionalization of methyl arenes across unactivated alkenes, resulting in benzylated indolines. Utilizing N-allyl anilines, their research achieved a previously unmet synthetic goal through a benzylation/cyclization cascade (Huang et al., 2019).

C–H Arylation of Quinones with Anilines

Lamblin et al. (2012) discovered that anilines could be used for the direct C–H arylation of benzoquinone. Their method, involving tert-butyl nitrite, allows for environmentally friendly procedures under metal-free and aqueous conditions (Lamblin et al., 2012).

Reductive tert-Butylation of Anils

Russell et al. (1996) demonstrated that tert-butyl radicals added to benzylideneanilines form anilino radicals. The process involves a protonation step and reduction of aniline radical cations, showcasing a novel approach in reductive alkylation (Russell et al., 1996).

Metal‐Free Meerwein Carboarylation of Alkenes

Tang et al. (2014) developed a metal-free carboarylation reaction of alkenes with anilines. Their method highlights a radical C–H cyclization pathway, producing 3-benzyl-3-alkyloxindoles, which are significant in pharmaceutical research (Tang et al., 2014).

Trifluoromethoxy Substituted Anilines

Leroux et al. (2003) investigated the metalation of trifluoromethoxy-substituted anilines, which demonstrated various N-protective groups affecting site selectivity. This research provided insights into the structural elaboration of anilines (Leroux et al., 2003).

Alkylation of Aniline with Methyl-tert-butyl Ether

Yadav and Doshi (2003) focused on the alkylation of aniline using methyl tert-butyl ether and tert-butanol, contributing to the synthesis of tert-butylanilines used in various industries. Their study examined solid acid catalysts and kinetic models (Yadav & Doshi, 2003).

Electrochemistry of Anilines

Speiser et al. (1983) outlined a general scheme for the electro-oxidation of anilines, providing valuable information on the oxidation of di-tert-butyl anilines and the characteristics of radical cations. This research is crucial for understanding the electrochemical properties of anilines (Speiser et al., 1983).

Safety and Hazards

特性

IUPAC Name |

N-benzyl-4-tert-butylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCTVHMDOYLPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [4,4'-BI-1,3-benzodioxole]-5,5'-diylbis-, tetraethyl ester](/img/structure/B3255473.png)

![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-, hydrochloride (1:1)](/img/structure/B3255480.png)

![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)